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Compound of Interest

Compound Name: p-Methylcinnamaldehyde

Cat. No.: B151977 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
p-Methylcinnamaldehyde, a member of the cinnamaldehyde family, is an α,β-unsaturated

aldehyde utilized as a flavoring agent in food and a fragrance component.[1][2] Its structural

similarity to cinnamaldehyde, a compound with a well-documented toxicological profile,

necessitates a thorough evaluation of its safety for research and development applications.

This guide provides a detailed analysis of the safety and toxicity of p-Methylcinnamaldehyde,

synthesizing available data on its chemical properties, metabolic fate, and toxicological

endpoints. We will delve into the causality behind experimental findings and provide validated

protocols for key safety assessments, ensuring a robust framework for its handling and use in a

scientific setting.

Chemical Identity and Physicochemical Properties
Understanding the fundamental properties of a compound is the first step in any safety

assessment. p-Methylcinnamaldehyde is a solid at room temperature, appearing as yellowish

crystals.[1] Its structure features a propenal group attached to a p-tolyl group, which dictates its

reactivity and metabolic profile.
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Property Value Source

IUPAC Name
(E)-3-(4-methylphenyl)prop-2-

enal
[1]

CAS Number 1504-75-2 [1]

Molecular Formula C₁₀H₁₀O [1][3]

Molecular Weight 146.19 g/mol [1][3]

Melting Point 41.5 °C [1]

Boiling Point 154.0 °C @ 25.00 mm Hg [1][4]

Water Solubility
Insoluble in water (752.8 mg/L

@ 25 °C est.)
[1][4]

LogP (o/w) 2.3 - 2.583 (est.) [1][4]

FEMA Number 3640 [1][5]

Metabolism and Toxicokinetics
The biological effects of p-Methylcinnamaldehyde are intrinsically linked to its metabolic

transformation. As an α,β-unsaturated aldehyde, it is expected to follow the primary metabolic

pathways established for cinnamaldehyde and other similar structures. The key metabolic

events involve oxidation, reduction, and conjugation.

The primary, and generally detoxifying, pathway is the oxidation of the aldehyde group to form

p-methylcinnamic acid. This reaction is rapid and efficient in vivo. The resulting carboxylic acid

can then undergo further metabolism, including beta-oxidation or conjugation with glycine,

before being excreted. A secondary pathway involves the reduction of the aldehyde to p-

methylcinnamyl alcohol. These metabolic steps are crucial as they convert the reactive

aldehyde into less reactive metabolites, mitigating potential toxicity.
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Caption: Predicted Metabolic Pathway of p-Methylcinnamaldehyde

Toxicological Profile
Acute Toxicity
p-Methylcinnamaldehyde, like its parent compound cinnamaldehyde, is expected to have low

acute toxicity via the oral route.[6] Data for the structurally similar compound p-tolualdehyde

shows an oral LD50 of 1600 mg/kg in rats.[7] High doses of related cinnamaldehydes can lead

to symptoms such as gastrointestinal irritation and central nervous system effects, typically

characterized by initial excitation followed by depression.[6][8]
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Species
Route of
Administration

LD50 Value
(Cinnamaldehyde)

Reference(s)

Rat Oral 2220 mg/kg [6]

Mouse Oral 2225 mg/kg [6]

Rabbit Dermal 1260 mg/kg [6]

Dermal and Eye Irritation
Chemicals with an aldehyde functional group can be irritating to the skin and eyes. Safety data

for related compounds classify them as skin and eye irritants.[6][7][9] Therefore, appropriate

personal protective equipment, including gloves and safety glasses, should be used when

handling p-Methylcinnamaldehyde to prevent direct contact.[7]

Skin Sensitization
The potential to cause skin sensitization (allergic contact dermatitis) is a significant safety

consideration for many fragrance ingredients, particularly α,β-unsaturated aldehydes.

Cinnamaldehyde is a well-established moderate skin sensitizer in humans.[6][10] The

mechanism is believed to involve its function as a hapten, where the electrophilic aldehyde

reacts with nucleophilic amino acid residues (like lysine) in skin proteins to form an

immunogenic conjugate.[11][12] Given its structural similarity, p-Methylcinnamaldehyde is

also presumed to have skin sensitization potential.[13]

A read-across assessment by the Research Institute for Fragrance Materials (RIFM) on a

related compound, p-methyl-α-amyl cinnamic aldehyde, established a No Expected

Sensitization Induction Level (NESIL) of 23,000 μg/cm², providing a quantitative measure for

risk assessment.[14]

Genotoxicity and Mutagenicity
The genotoxic potential of α,β-unsaturated aldehydes is a critical endpoint due to their

structural alert for DNA reactivity.[6] The evaluation typically follows a battery of tests to assess

different mechanisms of genetic damage.
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Assay Test System
Metabolic
Activation (S9)

Result for
Cinnamaldehy
de

Reference(s)

Gene Mutation
S. typhimurium

(Ames Test)
With and Without

Positive (weak) /

Conflicting
[15][16][17]

Gene Mutation

Transgenic

Rodent (TGR)

Assay (in vivo)

N/A Negative [15][17]

Chromosomal

Aberration

Cultured

Mammalian Cells

(in vitro)

With and Without
Positive /

Conflicting
[8][18]

Micronucleus

Test

Mouse Bone

Marrow (in vivo)
N/A Negative [8]

Causality and Interpretation: The data on cinnamaldehyde presents a common toxicological

pattern: positive or conflicting results in in vitro assays, but negative results in in vivo assays.

[15][17] This discrepancy is highly significant for risk assessment.

In Vitro Positivity: In isolated cell systems, high concentrations of the reactive aldehyde can

directly interact with cellular components, including DNA, leading to mutations or

chromosomal damage.[8][15] The Ames test for cinnamaldehyde shows a weak but

reproducible positive result in the TA100 strain, indicating it can cause base-pair substitution

mutations.[15]

In Vivo Negativity: In a whole organism, rapid and efficient metabolic detoxification (as

described in Section 2) prevents the parent aldehyde from reaching target cells at

concentrations high enough to cause genetic damage.[15][17] The negative results in the in

vivo transgenic rodent (TGR) and micronucleus assays for cinnamaldehyde provide strong

evidence that it is not a genotoxic hazard under physiological conditions.[8][17]

Given that p-Methylcinnamaldehyde shares the same reactive α,β-unsaturated aldehyde

moiety and is expected to undergo similar rapid metabolism, it is predicted to have a similar

genotoxicity profile: a potential hazard in vitro at high concentrations but with a low risk of

genotoxicity in vivo.
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Sub-chronic and Chronic Toxicity / Carcinogenicity
Long-term exposure studies are crucial for determining the potential for cumulative toxicity and

carcinogenicity. Extensive studies on trans-cinnamaldehyde have been conducted by the

National Toxicology Program (NTP). In 2-year feed studies, there was no evidence of

carcinogenic activity in F344/N rats or B6C3F1 mice.[16][19]

At very high doses (e.g., 8200 ppm and above), non-neoplastic lesions such as squamous

epithelial hyperplasia of the forestomach were observed in rats, which is often interpreted as a

local irritant effect from high concentrations in the feed rather than a systemic carcinogenic

effect.[19] Reduced body weights were also noted at high concentrations.[16] Based on this

robust data for the parent compound, p-Methylcinnamaldehyde is not expected to be a

carcinogen.

Reproductive and Developmental Toxicity
Data on the specific reproductive and developmental toxicity of p-Methylcinnamaldehyde is

limited. However, read-across data from related substances can provide valuable insights. A

RIFM safety assessment for α-hexylcinnamaldehyde established a No-Observed-Adverse-

Effect Level (NOAEL) for reproductive toxicity at 100 mg/kg/day.[14] Studies on

cinnamaldehyde did not show significant reproductive or developmental effects except at dose

levels that also produced maternal toxicity.[8] This suggests that the substance is not a specific

reproductive or developmental toxicant and that any observed effects are likely secondary to

maternal toxicity.[20][21]

Standardized Experimental Protocols
For researchers needing to conduct their own safety assessments, adherence to standardized,

validated protocols is paramount. Below are methodologies for key in vitro genotoxicity assays.

Protocol: Bacterial Reverse Mutation Assay (Ames Test)
This protocol is based on the OECD 471 guideline and is designed to detect chemically

induced gene mutations.[22][23]

Objective: To evaluate the potential of p-Methylcinnamaldehyde to induce reverse mutations

at selected loci of several strains of Salmonella typhimurium.
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Methodology:

Strain Selection: Use a minimum of five strains, including TA98, TA100, TA1535, TA1537,

and TA102 or E. coli WP2 uvrA (pKM101). This combination detects various types of

mutations (frameshift, base-pair substitutions).

Metabolic Activation: Conduct the assay both with and without an exogenous metabolic

activation system (S9-mix), typically derived from the liver of rats pre-treated with an enzyme

inducer like Aroclor 1254 or a combination of phenobarbital and β-naphthoflavone.[24]

Dose Selection: Perform an initial range-finding study to determine the appropriate

concentration range. The main experiment should include at least five analysable

concentrations, with the highest concentration showing evidence of toxicity or being 5

mg/plate or 10 mM.

Exposure: In the plate incorporation method, add the test substance, bacterial culture, and

S9-mix (or buffer) to molten top agar and pour it onto minimal glucose agar plates.

Incubation: Incubate the plates at 37°C for 48-72 hours.

Scoring & Analysis: Count the number of revertant colonies on each plate. The test is

considered positive if there is a concentration-related increase in the number of revertants

and/or a reproducible, statistically significant positive response for at least one concentration

point.

Controls: Include a vehicle (negative) control (e.g., DMSO) and known strain-specific positive

controls (e.g., sodium azide for TA1535, 2-aminoanthracene for TA100 with S9). This self-

validating system ensures the assay is performing correctly.

Protocol: In Vitro Mammalian Chromosomal Aberration
Test
This protocol is based on the OECD 473 guideline and identifies agents that cause structural

chromosomal damage.[25][26]

Objective: To evaluate the potential of p-Methylcinnamaldehyde to induce structural

chromosomal aberrations in cultured mammalian cells.
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Methodology:

Cell Culture: Use a suitable cell line (e.g., Chinese Hamster Ovary (CHO) cells) or primary

human peripheral blood lymphocytes.[25] Culture cells to an appropriate density for the

experiment.

Metabolic Activation: As with the Ames test, conduct experiments with and without S9-mix.

Treatment Paradigms:

Short Treatment (3-6 hours): Expose cells to the test substance with and without S9-mix.

Harvest cells at a time equivalent to about 1.5 normal cell cycles after the beginning of

treatment.

Continuous Treatment (without S9): Expose cells for the duration of 1.5-2 normal cell

cycles and harvest thereafter.

Harvest and Slide Preparation: At the time of harvest, add a metaphase-arresting agent

(e.g., colcemid). Collect the cells, treat them with a hypotonic solution, fix, and drop them

onto microscope slides.

Analysis: Stain the slides (e.g., with Giemsa) and score at least 300 well-spread metaphases

per concentration and control group under a microscope. Classify aberrations as chromatid-

type or chromosome-type, and as breaks or exchanges.[24]

Controls: A vehicle (negative) control and appropriate positive controls (e.g., Mitomycin C

without S9, Cyclophosphamide with S9) must be included to validate the assay.

Evaluation: A positive result is characterized by a statistically significant, dose-dependent

increase in the percentage of cells with structural aberrations.[25]
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In Vitro Chromosomal Aberration Test Workflow (OECD 473)
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Workflow for Chromosomal Aberration Assay

Click to download full resolution via product page

Caption: Workflow for Chromosomal Aberration Assay
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Regulatory Status and Conclusion
p-Methylcinnamaldehyde is recognized as a flavoring substance by international regulatory

bodies. The Joint FAO/WHO Expert Committee on Food Additives (JECFA) evaluated it and

concluded that there is "No safety concern at current levels of intake when used as a flavouring

agent".[1][2] It is also listed by the Flavor and Extract Manufacturers Association (FEMA) as a

GRAS (Generally Recognized as Safe) substance (FEMA No. 3640).[1][5]

Overall Safety Conclusion:

Based on a comprehensive review of the available data and read-across information from

structurally related cinnamaldehydes, p-Methylcinnamaldehyde presents a well-defined

safety profile.

It exhibits low acute toxicity.

It is a presumed skin sensitizer and should be handled accordingly to avoid dermal

exposure.

It is not expected to be a genotoxic hazard in vivo, despite the potential for positive findings

in in vitro screening assays. This is due to rapid metabolic detoxification.

It is not expected to be carcinogenic or a specific reproductive/developmental toxicant.

For research and drug development professionals, p-Methylcinnamaldehyde can be used

safely provided that standard laboratory hygiene and safety procedures are followed, with a

particular focus on preventing skin contact to mitigate the risk of sensitization.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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